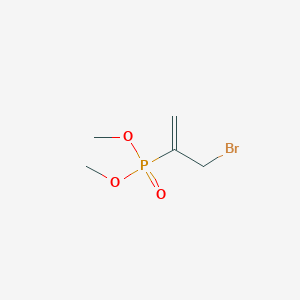

3-Bromo-2-dimethoxyphosphorylprop-1-ene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-dimethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrO3P/c1-5(4-6)10(7,8-2)9-3/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLSRRQGHGGDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=C)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378696 | |

| Record name | Dimethyl (3-bromoprop-1-en-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84308-48-5 | |

| Record name | Dimethyl (3-bromoprop-1-en-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 3 Bromo 2 Dimethoxyphosphorylprop 1 Ene

Retrosynthetic Disconnections and Planning for 3-Bromo-2-dimethoxyphosphorylprop-1-ene

Retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections. The primary bond formations to consider are the carbon-phosphorus (C-P) bond of the vinyl phosphonate (B1237965) and the carbon-bromine (C-Br) bond at the allylic position.

A key disconnection is the C-Br bond, suggesting a late-stage selective bromination of a precursor vinyl phosphonate, dimethyl (2-methyleneprop-2-en-1-yl)phosphonate. This approach simplifies the synthesis to the formation of the α,β-unsaturated phosphonate core.

Alternatively, a disconnection of the C-P bond points towards the reaction of a phosphorus-based nucleophile with a suitable three-carbon electrophile already containing the bromine atom and the double bond. This strategy hinges on the availability and stability of such a precursor.

A third approach involves a disconnection of the carbon-carbon double bond. This could be achieved via olefination reactions, such as the Horner-Wadsworth-Emmons reaction, where a phosphonate-containing ylide reacts with a carbonyl compound.

Rational Design of Precursors and Strategic Starting Materials

The choice of starting materials is dictated by the chosen retrosynthetic pathway. For the late-stage bromination approach, a key precursor is a vinyl phosphonate like diethyl 1-(hydroxymethyl) vinylphosphonate (B8674324). This can be synthesized and then subjected to bromination. researchgate.net

If pursuing a strategy involving early introduction of bromine, a suitable precursor would be a 2,3-dihalopropene, which can then undergo reaction with a phosphite (B83602). Another potential starting material for this pathway is allyl bromide itself. sigmaaldrich.comgoogle.comorgsyn.orgresearchgate.netgoogle.com The reaction of allyl bromide with red phosphorus has been shown to produce various phosphine (B1218219) oxides. researchgate.net

For olefination-based strategies, the precursors would be a phosphonate-stabilized carbanion and a suitable carbonyl compound. For instance, a brominated phosphonate ylide could react with formaldehyde, or a phosphonate ylide could react with a bromo-substituted carbonyl compound.

Direct Phosphorylation Techniques for Vinyl Phosphonate Formation

The formation of the vinyl phosphonate moiety is a critical step in the synthesis of the target molecule. Several methodologies have been developed for this transformation.

Transition Metal-Promoted Hydrophosphorylation of Alkynes

A powerful and atom-economical method for constructing the C-P bond of vinyl phosphonates is the transition metal-catalyzed hydrophosphorylation of alkynes. nih.govnih.gov This reaction involves the addition of a P-H bond across a carbon-carbon triple bond. Various transition metals, including palladium, nickel, rhodium, and copper, have been shown to catalyze this transformation. nih.govresearchgate.net

Copper-catalyzed hydrophosphorylation has emerged as a particularly attractive method due to the low cost and low toxicity of copper catalysts. nih.govsciforum.netconicet.gov.arresearchgate.netrsc.org For instance, copper nanoparticles supported on zinc oxide (CuNPs/ZnO) have been shown to effectively catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite. sciforum.netconicet.gov.arresearchgate.netrsc.org These reactions often proceed with high regio- and stereoselectivity, typically favoring the formation of E-vinylphosphonates. nih.govrsc.org The reaction conditions, including the choice of solvent and ligands, can significantly impact the outcome. nih.govrsc.org DFT studies have provided insights into the reaction mechanism, suggesting the involvement of a copper-acetylide intermediate. rsc.org

| Catalyst System | Alkyne Type | Selectivity | Reference |

| CuCl/ethylene diamine | Terminal alkynes | E-vinylphosphonates | nih.gov |

| CuNPs/ZnO | Aliphatic alkynes | Anti-Markovnikov | sciforum.netconicet.gov.arresearchgate.net |

| Palladium complexes | Various alkynes | Varies with conditions | researchgate.net |

| Rhodium complexes | Various alkynes | Varies with conditions | researchgate.net |

Wittig-Horner Type Olefinations for α,β-Unsaturated Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters and phosphonates, with high E-selectivity. harvard.eduorganic-chemistry.orgwikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgnih.gov The phosphonate carbanions are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org

The HWE reaction offers a versatile route to vinyl phosphonates. The stereochemical outcome is influenced by the steric bulk of the phosphonate and the nature of the reactants. wikipedia.org While often favoring the E-isomer, modifications such as the Still-Gennari modification can be employed to obtain Z-alkenes. wikipedia.org The use of non-classical conditions, such as microwave irradiation or ultrasonication, can accelerate the reaction. nih.govresearchgate.net

Alternative Synthetic Routes to Vinyl Phosphonates

Beyond hydrophosphorylation and olefination, other synthetic strategies exist for the formation of vinyl phosphonates. One such method involves the phosphorylation of ketones promoted by triflic anhydride, which can produce vinylphosphorus compounds under solvent- and metal-free conditions. researchgate.netorganic-chemistry.org Another approach is the photoredox/nickel dual-catalyzed phosphorylation of alkenyl sulfonates. researchgate.net

Furthermore, vinyl phosphonates can be synthesized through the coupling of cyclic phosphites with vinyl bromide, catalyzed by palladium. organic-chemistry.org The reaction of α-phosphonovinyl tosylates with nucleophiles also provides a route to functionalized vinyl phosphonates. organic-chemistry.org Additionally, direct enaminone C-N bond coupling with dialkyl phosphonate has been shown to stereoselectively synthesize (E)-alkenylphosphonates. organic-chemistry.org

Selective Bromination Strategies for Allylic Positions

The introduction of a bromine atom at the allylic position of a vinyl phosphonate requires a selective brominating agent that does not react with the double bond. Radical bromination using N-bromosuccinimide (NBS) is a common method for achieving this transformation. rsc.org

Another approach involves the conversion of an α-hydroxyphosphonate to the corresponding bromide. rsc.orgrsc.org This can be achieved using reagents like phosphorus tribromide. researchgate.net For instance, diethyl 1-(hydroxymethyl) vinylphosphonate can be treated with phosphorus tribromide to yield the corresponding allyl bromide. researchgate.net

The table below summarizes some reported conditions for the bromination of phosphonate precursors. rsc.orgrsc.orgresearchgate.net

| Precursor Type | Brominating Agent | Yield | Reference |

| Saturated phosphonate | N-Bromosuccinimide | 42-100% | rsc.orgrsc.org |

| α-Hydroxyphosphonate | Phosphorus tribromide | - | researchgate.net |

| α-Hydroxyphosphonate | Carbon tetrabromide/Triphenylphosphine | - | rsc.org |

| α-Hydroxyphosphonate | N-Bromosuccinimide/Triphenylphosphine | - | rsc.org |

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a widely utilized reagent for the selective bromination of positions allylic to a double bond, a transformation known as the Wohl-Ziegler reaction. masterorganicchemistry.com This method is particularly advantageous as it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which minimizes competitive electrophilic addition across the alkene. masterorganicchemistry.comchadsprep.com The reaction proceeds via a free-radical mechanism, typically initiated by light (hν) or a radical initiator like dibenzoyl peroxide. chemistrysteps.com

The mechanism involves three main stages:

Initiation: Homolytic cleavage of the N-Br bond in NBS generates a bromine radical. chemistrysteps.com

Propagation: The bromine radical abstracts an allylic hydrogen from the substrate (e.g., dimethyl isopropenylphosphonate) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). chemistrysteps.comyoutube.com This HBr then reacts with NBS to produce a molecule of Br₂. chemistrysteps.com

Termination: The allylic radical reacts with the newly formed Br₂ to yield the desired allylic bromide product and another bromine radical, which continues the chain reaction. chemistrysteps.com

For the synthesis of this compound, the likely precursor would be dimethyl isopropenylphosphonate. The use of NBS would selectively introduce a bromine atom at the methyl group adjacent to the double bond.

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ to favor substitution over addition. masterorganicchemistry.com |

| Substrate | Dimethyl isopropenylphosphonate | Contains the required isopropenyl group for allylic bromination. |

| Initiator | UV light (hν) or radical initiator (e.g., AIBN, dibenzoyl peroxide) | To initiate the radical chain reaction. chemistrysteps.com |

| Solvent | Non-polar, inert solvent (e.g., Carbon tetrachloride (CCl₄), Benzene) | Prevents side reactions and dissolves reactants. |

| Temperature | Reflux | Provides energy for homolytic cleavage and propagation steps. |

Regioselective and Stereoselective Bromination Approaches

Achieving high regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules. In allylic bromination, the formation of a resonance-stabilized radical intermediate can lead to a mixture of constitutional isomers if the radical is not symmetrical. chadsprep.com For a precursor like dimethyl isopropenylphosphonate, the allylic radical would be stabilized by both the double bond and the phosphonate group, potentially influencing the regiochemical outcome.

Several advanced methods have been developed to control the selectivity of bromination in systems analogous to vinylphosphonates:

Catalyst-Mediated Bromination: The use of specific catalysts can direct the bromination to a desired position. For instance, a method employing selenium dioxide (SeO₂) as a mediator with NBS and p-toluenesulfonic acid (PTSA) has been shown to achieve regioselective α′-bromination of α,β-unsaturated ketones. nih.gov Such a system could potentially be adapted to control bromination in α,β-unsaturated phosphonates.

Photochemical Methods with Scavengers: Light-catalyzed bromination of α,β-unsaturated steroidal ketones in the presence of an epoxide, which acts as a hydrobromic acid scavenger, has demonstrated uncommon regio- and stereoselectivity, yielding only a single brominated product. rsc.org This approach, by tightly controlling the reaction environment, prevents side reactions and isomerizations that can compromise selectivity.

| Methodology | Key Reagents/Conditions | Observed Selectivity in Analogous Systems | Reference |

|---|---|---|---|

| Free Radical Bromination | NBS, light (hν) | Can lead to mixtures of regioisomers if the allylic radical is unsymmetrical. | chadsprep.com |

| Mediated Bromination | NBS, SeO₂, PTSA | High regioselectivity for α'-bromination of α,β-unsaturated ketones. | nih.gov |

| Photochemical Bromination with Scavenger | Br₂, light (hν), epoxide | High regio- and stereoselectivity in steroidal α,β-unsaturated ketones. | rsc.org |

Convergent and Divergent Synthetic Pathways to this compound

Synthesis of a brominated C3 building block, such as 2,3-dibromopropene.

Synthesis of a phosphorus-containing nucleophile, such as triethyl phosphite.

A final coupling step, for example, a Michaelis-Arbuzov reaction between the two fragments to form the C-P bond and install the dimethoxyphosphoryl group.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated through different reaction pathways to produce a variety of structurally related compounds. nih.govnih.gov This approach is efficient for creating a library of analogs for screening or further functionalization. A divergent synthesis of the target compound could start from a key intermediate like dimethyl isopropenylphosphonate. This common precursor could then be subjected to various transformations:

Path A (Target Synthesis): Allylic bromination using NBS to yield this compound.

Path B (Analog Synthesis): Other reactions such as epoxidation, dihydroxylation, or further C-C bond-forming reactions at the allylic position.

Innovative Catalytic Systems in the Synthesis of Related Organophosphorus Compounds (e.g., Copper Nanoparticles, Nickel-Photoredox Catalysis)

Recent advances in catalysis have provided powerful tools for the synthesis of organophosphorus compounds, offering mild conditions and broad substrate scope. While not yet specifically reported for this compound, these systems are highly relevant for the formation of the C-P bond in related structures.

Copper Nanoparticles (CuNPs): Supported copper nanoparticles have emerged as efficient, low-cost, and environmentally friendly catalysts for constructing C-P bonds. conicet.gov.ar CuNPs exhibit high catalytic activity due to their large surface area and can facilitate Ullmann-type cross-coupling reactions under ligand-free conditions. researchgate.net These catalysts have been successfully used for the synthesis of various phosphonates, demonstrating their potential for application in phosphonate chemistry. conicet.gov.arresearchgate.net

Nickel-Photoredox Catalysis: The combination of nickel catalysis with visible-light photoredox catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov This dual catalytic system enables the coupling of substrates that are challenging for traditional cross-coupling methods. nih.gov By accessing alternative oxidation states of nickel, this methodology can facilitate C-P bond formation under exceptionally mild, room-temperature conditions, tolerating a wide range of functional groups. nih.gov The Xiao group reported the coupling of aryl iodides with diphenyl phosphane oxide at room temperature using a dual nickel and photoredox catalytic system. nih.gov

| Catalytic System | Key Features | Application in Organophosphorus Synthesis | Reference |

|---|---|---|---|

| Copper Nanoparticles (CuNPs) | Low cost, earth-abundant, high surface area, often ligand-free. | Catalyzes C-P bond formation in the synthesis of phosphonic acids and esters. | conicet.gov.ar |

| Nickel-Photoredox Dual Catalysis | Mild reaction conditions (room temp, visible light), broad functional group tolerance. | Enables C-P cross-coupling of aryl halides with P(O)H compounds. | nih.gov |

Implementation of Green Chemistry Principles in Synthetic Route Development (e.g., Ultrasound-Assisted Methods)

The integration of green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. sciencedaily.comchemeurope.com For the synthesis of organophosphorus compounds, several green methodologies have been reported that minimize waste, reduce energy consumption, and avoid hazardous substances. rsc.org

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation is a prominent green chemistry technique that can dramatically accelerate reaction rates, improve yields, and enhance selectivity. researchgate.net In the context of organophosphorus chemistry, ultrasound has been successfully applied to key reactions like the Kabachnik-Fields and Pudovik reactions for synthesizing α-aminophosphonates and α-hydroxyphosphonates. researchgate.net The benefits arise from acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to more efficient energy transfer. researchgate.net A synthesis of α-aminophosphonates using an ultrasonic cleaning bath (250 W, 40 kHz) was completed significantly faster and with higher yields (>90%) compared to silent (non-ultrasound) conditions. nih.gov

| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Advantage | Reference |

|---|---|---|---|---|

| Synthesis of α-aminophosphonates | Several hours to days | Minutes to a few hours | Drastic reduction in reaction time, often higher yields. | nih.govnih.gov |

| Synthesis of pyranopyrazoles | 150-360 min | 60 min | 2.5 to 6 times faster with yields >90%. | nih.gov |

By applying these advanced methodologies, the synthesis of this compound and related functionalized organophosphorus compounds can be achieved with greater efficiency, selectivity, and sustainability.

Mechanistic Elucidation of Reactions in the Formation of 3 Bromo 2 Dimethoxyphosphorylprop 1 Ene and Its Chemical Precursors

Mechanistic Investigations of Vinyl Phosphonate (B1237965) Synthesis

Vinyl phosphonates are key intermediates in organic synthesis, and their preparation can be achieved through various mechanistic routes. researchgate.netresearchgate.net The choice of pathway often depends on the available starting materials and desired substitution pattern of the final product.

A notable example is the regioselective addition of monoesters of phosphonic acid to alkynes, which can be catalyzed by a mixture of mercury(II) acetate (B1210297) (Hg(OAc)₂) and boron trifluoride etherate (BF₃·OEt₂). organic-chemistry.org The mechanism proceeds via the activation of the alkyne by the mercury catalyst to make it more susceptible to nucleophilic attack. The phosphonic acid ester then adds to the activated alkyne, followed by protonolysis of the carbon-mercury bond to yield the vinyl phosphonate.

The general two-step mechanism for electrophilic addition to an alkyne involves:

Formation of a Carbocation Intermediate : The pi electrons of the alkyne attack an electrophile (E⁺), forming a high-energy vinyl carbocation. This step is typically the rate-determining (slow) step of the reaction. youtube.com

Nucleophilic Attack : A nucleophile (Nu⁻), in this case, the phosphite (B83602), attacks the carbocation, leading to the final vinyl phosphonate product.

This pathway's utility lies in its directness, although the use of toxic mercury catalysts has led to the development of alternative methods. organic-chemistry.orgsciforum.net

Radical-mediated reactions offer a powerful alternative for constructing C-P bonds, particularly for synthesizing vinyl phosphonates. oaepublish.com These pathways typically involve the generation of a vinyl or a phosphorus-centered radical, which then participates in a chain reaction.

One approach involves the generation of a vinyl radical from a vinyl halide, which is then trapped by a phosphite, such as trimethyl phosphite. capes.gov.br For instance, under thermal conditions using AIBN (azobisisobutyronitrile) as a radical initiator and n-Bu₃SnH as a mediator, vinyl radicals can be generated from vinyl bromides. These radicals are subsequently trapped by the phosphorus reagent to form the corresponding vinyl phosphonate. capes.gov.br

Another strategy involves the addition of a phosphorus-centered radical to an alkene or alkyne. oaepublish.comrsc.org For example, P-centered radicals can be generated from H-P(O) compounds and coupled with alkenes. oaepublish.com Mechanistic studies indicate that the reaction temperature can influence the final product; at higher temperatures (e.g., 110 °C), a β-phosphoryl alkyl radical intermediate may undergo oxidation and deprotonation to yield the vinyl phosphonate product. oaepublish.com The use of specialized radical traps, such as the "BecaP" reagent, has been shown to facilitate the phosphonylation of alkyl radicals under mild, visible-light photoredox conditions, highlighting the versatility of radical pathways. acs.org

| Radical Pathway | Radical Source | Phosphorus Source | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Vinyl Radical Trapping | Vinyl Halides (with AIBN/n-Bu₃SnH) | Trimethyl Phosphite | Generation of a vinyl radical followed by trapping with phosphite. | capes.gov.br |

| Radical Addition to Alkenes | H-P(O) Compounds (with initiator) | H-P(O) Compounds | Formation of a P-centered radical which adds to the double bond. | oaepublish.com |

| Photoredox-Catalyzed Phosphonylation | Alkyl Carboxylic Acids (NHP Esters) | BecaP Reagent | Redox-neutral phosphonylation of alkyl radicals under visible light. | acs.org |

Transition metal catalysis is a cornerstone of modern vinyl phosphonate synthesis, offering high efficiency, selectivity, and milder reaction conditions compared to other methods. researchgate.netresearchgate.net Catalysts based on palladium, copper, and nickel are most common. researchgate.netsciforum.net

Copper-Catalyzed Hydrophosphorylation: Copper nanoparticles (CuNPs) supported on zinc oxide (ZnO) have been shown to effectively catalyze the hydrophosphorylation of aliphatic alkynes with dialkyl phosphites. researchgate.netsciforum.net DFT (Density Functional Theory) studies suggest a mechanism involving the coordination of both the copper and zinc to the P=O oxygen atom, favoring cyclic intermediates. researchgate.net The reaction proceeds via an anti-Markovnikov hydrophosphorylation process, where ZnO activates the P-H bond of the phosphite, and the copper catalyst facilitates the addition across the alkyne's triple bond. researchgate.netsciforum.net The use of acetonitrile (B52724) as a solvent is crucial for the reaction to proceed. researchgate.net

Palladium-Catalyzed Coupling: The Hirao reaction is a classic palladium-catalyzed cross-coupling of dialkyl phosphites with alkenyl halides or triflates to form vinyl phosphonates. researchgate.net The catalytic cycle generally involves:

Oxidative Addition: The Pd(0) catalyst adds to the alkenyl halide (R-X) to form a Pd(II) intermediate.

Metathesis/Ligand Exchange: The dialkyl phosphite coordinates to the palladium center.

Reductive Elimination: The vinyl group and the phosphonate group are eliminated from the palladium center, forming the C-P bond of the product and regenerating the Pd(0) catalyst. researchgate.net

This method is highly stereoselective, with the configuration of the starting alkenyl halide being retained in the product. researchgate.netorganic-chemistry.org

| Catalyst System | Reactants | Proposed Key Intermediate | Selectivity | Reference |

|---|---|---|---|---|

| CuNPs/ZnO | Aliphatic Alkyne + Dialkyl Phosphite | Cyclic intermediate with Cu and Zn coordinated to P=O | Anti-Markovnikov | researchgate.netsciforum.net |

| Pd(PPh₃)₄ | Alkenyl Halide + Dialkyl Phosphite | Alkenyl-Pd(II)-Phosphonate complex | Stereoretentive | researchgate.netorganic-chemistry.org |

| Ni(COD)₂/Photoredox | Vinyl Phosphonate + Aryl Halide + Alkyl Bromide | Alkyl-Ni(II)-Phosphonate complex | Enantioselective | nsf.gov |

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi system. libretexts.orglibretexts.org In the context of phosphorus chemistry, these rearrangements provide a stereoselective route to functionalized phosphonates.

The sciforum.netoaepublish.com-sigmatropic rearrangement of allylic phosphinites is a thermally induced process that yields allylic phosphine (B1218219) oxides with a high degree of chirality transfer. researchgate.net This reaction proceeds through a concerted, five-membered cyclic transition state.

More directly related to phosphonates is the vinyl phosphate (B84403)/β-keto phosphonate rearrangement. acs.org In this process, a vinyl phosphate, formed from a ketone enolate and a phosphorochloridate, rearranges upon treatment with a strong base like LDA (lithium diisopropylamide). acs.org The mechanism involves the formation of an enolate from the vinyl phosphate, which then undergoes a 1,3-migration of the phosphoryl group from the oxygen atom to the carbon atom. acs.org This rearrangement can be regiospecific, particularly when initiated by halogen-metal exchange on a 2-bromovinyl phosphate intermediate. acs.org While the Aza-Claisen rearrangement is a type of oaepublish.comoaepublish.com-sigmatropic reaction, the more general Claisen and Cope rearrangements provide the foundational mechanistic principles for these transformations in phosphorus chemistry. libretexts.org

Mechanistic Pathways of Allylic Bromination

The introduction of a bromine atom at the allylic position of the vinyl phosphonate precursor is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). chemistrysteps.comchadsprep.com This reaction proceeds through a free-radical chain mechanism, which is favored over electrophilic addition to the double bond because NBS maintains a very low concentration of bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction. chadsprep.commasterorganicchemistry.com

The mechanism consists of three main stages: chemistrysteps.com

Initiation: Homolytic cleavage of the N-Br bond in NBS by light or heat generates a bromine radical (Br•) and a succinimidyl radical. chemistrysteps.com

Propagation: This is a two-step cycle.

Step A: The bromine radical abstracts a hydrogen atom from the allylic position of the vinyl phosphonate, forming a resonance-stabilized allylic radical and HBr. This step is favorable because the allylic C-H bond is weaker than a vinylic or alkyl C-H bond. masterorganicchemistry.com

Step B: The allylic radical reacts with a molecule of Br₂, which is generated in situ from the reaction between NBS and the HBr produced in the previous step. This regenerates a bromine radical, which can continue the chain. chemistrysteps.commasterorganicchemistry.com

Termination: The reaction ceases when two radicals combine.

The key to the success of allylic bromination with NBS is that the low concentration of Br₂ minimizes the competing electrophilic addition reaction across the double bond. chadsprep.commasterorganicchemistry.com

Influence of Reaction Conditions on Mechanistic Divergence and Stereochemical Outcome

Reaction conditions play a pivotal role in dictating which mechanistic pathway is followed and what the stereochemical outcome of the reaction will be.

In radical-mediated vinyl phosphonate synthesis, the choice of hydrogen source can significantly affect the stereochemistry. For example, using n-Bu₃SnH in the radical trapping of vinyl bromides leads to a radical-equilibrated E/Z mixture of vinyl phosphonates, whereas substituting it with (TMS)₃SiH can yield a nearly 1:1 ratio of E/Z isomers. capes.gov.br Reaction temperature can also cause mechanistic divergence; in certain radical phosphorylations, lower temperatures may favor the formation of β-ketophosphonates, while higher temperatures favor the formation of the desired vinylphosphonate (B8674324). oaepublish.com

In metal-catalyzed reactions, the choice of solvent and catalyst support can be critical. For the CuNPs/ZnO-catalyzed synthesis of vinyl phosphonates, both the ZnO support and acetonitrile solvent were found to be mandatory for the reaction to occur. researchgate.net The stereochemical outcome of Pd-catalyzed couplings is often determined by the geometry of the starting material, as these reactions typically proceed with retention of configuration. organic-chemistry.org

For allylic bromination, the primary influence of conditions is ensuring the radical pathway dominates. This is achieved by using NBS and a radical initiator. chadsprep.com However, the reaction itself generally does not offer stereochemical control at the newly formed stereocenter. The intermediate allylic radical is planar, and the incoming bromine can attack from either face, leading to a racemic or diastereomeric mixture if a new chiral center is formed. chemistrysteps.com In cases where the resonance-stabilized allylic radical is unsymmetrical, a mixture of constitutional isomers can also be formed. chadsprep.com

In sigmatropic rearrangements, the use of chiral auxiliaries on the phosphorus atom can induce diastereoselectivity in the formation of β-keto phosphonates, with diastereomeric excesses depending on the specific auxiliary and reaction conditions. acs.org

Chemical Reactivity and Advanced Synthetic Transformations of 3 Bromo 2 Dimethoxyphosphorylprop 1 Ene

Reactivity of the Allylic Bromide Moiety

The carbon-bromine bond in 3-Bromo-2-dimethoxyphosphorylprop-1-ene is activated by its allylic position, making it susceptible to a range of transformations typical for allylic halides. This reactivity is central to its application as an electrophilic partner in various bond-forming reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The allylic nature of the bromide in this compound allows it to undergo nucleophilic substitution through several mechanistic pathways, including Sₙ1, Sₙ2, and Sₙ2'. The operative mechanism is influenced by the reaction conditions, such as the nature of the nucleophile, solvent, and temperature.

Sₙ2 (Bimolecular Nucleophilic Substitution): As a primary halide, the compound is sterically accessible for a direct backside attack by a nucleophile at the carbon bearing the bromine atom (the α-carbon). libretexts.orgyoutube.com This concerted reaction, involving both the substrate and the nucleophile in its rate-determining step, results in the inversion of stereochemistry if the carbon were chiral. youtube.com The reaction of bromoethane (B45996) with aqueous hydroxide (B78521) is a classic example of an Sₙ2 reaction. youtube.com Allylic halides are known to be excellent substrates for Sₙ2 reactions, often reacting faster than their saturated counterparts due to stabilization of the transition state. libretexts.org

Sₙ1 (Unimolecular Nucleophilic Substitution): Under solvolytic conditions (where the solvent acts as the nucleophile) or with weakly basic nucleophiles, an Sₙ1 pathway may become competitive. vaia.com This mechanism involves a two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. vaia.com The positive charge is delocalized between the α- and γ-carbons. The subsequent attack by a nucleophile can occur at either electrophilic carbon, potentially leading to a mixture of products. For instance, 3-bromo-1-butene (B1616935) and 1-bromo-2-butene can undergo Sₙ1 reactions at similar rates because they form the same intermediate allylic carbocation. vaia.com

Sₙ2' (Allylic Rearrangement): A hallmark of allylic systems is the Sₙ2' reaction, where the nucleophile attacks the γ-carbon of the double bond in a concerted fashion, causing the double bond to migrate and the leaving group to be expelled from the α-carbon. nih.gov This pathway is a bimolecular process that competes with the direct Sₙ2 attack. nih.gov For the title compound, an Sₙ2' attack would lead to a product where the nucleophile is attached to the carbon that was originally part of the vinyl group, and a new double bond is formed between the former α- and β-carbons. The competition between Sₙ2 and Sₙ2' pathways is governed by factors including the steric hindrance at the α- and γ-carbons and the nature of the nucleophile and leaving group. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation, and the allylic bromide moiety serves as an excellent electrophilic partner. nih.govnih.gov

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com In the case of this compound, it can couple with various aryl or vinyl boronic acids to introduce new substituents at the allylic position.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orglibretexts.org While the classic Heck reaction pairs aryl or vinyl halides with alkenes, allylic halides can also participate. youtube.com The mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and β-hydride elimination. youtube.commdpi.com The use of this compound in a Heck-type reaction would lead to the formation of more complex unsaturated phosphonates. Research has demonstrated the feasibility of Heck couplings involving vinyl phosphonates, highlighting the compatibility of the phosphonate (B1237965) group with palladium catalysis. nih.gov

Table 1: Components of Typical Palladium-Catalyzed Cross-Coupling Reactions

| Component | Suzuki Coupling | Heck Reaction |

| Electrophile | Aryl/Vinyl/Allyl Halide (e.g., this compound) | Aryl/Vinyl/Allyl Halide (e.g., this compound) |

| Nucleophile | Organoboron Reagent (e.g., Phenylboronic acid) | Alkene (e.g., Styrene, Acrylate) |

| Catalyst | Pd(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Pd(0) source (e.g., Pd(OAc)₂, PdCl₂) |

| Ligand | Phosphines (e.g., PPh₃, SPhos) | Phosphines (e.g., PPh₃, BINAP) libretexts.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, K₂CO₃, NaOAc youtube.com |

| Solvent | Toluene, Dioxane, THF, Water | DMF, Acetonitrile (B52724), Toluene |

Elimination Reactions to Form Dienyl Systems

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to form a conjugated diene. This reaction involves the abstraction of a proton from the carbon adjacent to the double bond (the γ-carbon) and the simultaneous expulsion of the bromide ion, leading to the formation of a new π-bond.

The expected product of such an elimination would be 2-dimethoxyphosphoryl-1,3-butadiene . This dienyl phosphonate is a valuable synthetic intermediate, particularly as a substrate for cycloaddition reactions, such as the Diels-Alder reaction, where it can react with various dienophiles. The competition between substitution and elimination is a classic theme in organic chemistry, with hindered, strong bases favoring the elimination pathway.

Transformations Involving the Vinyl Phosphonate Functionality

The vinyl phosphonate group is an electron-deficient alkene system, making the β-carbon of the double bond electrophilic. This polarization activates the double bond towards nucleophilic attack and participation in cycloaddition reactions.

Michael Additions and Conjugate Additions

The vinyl phosphonate moiety is an excellent Michael acceptor, readily undergoing conjugate (or 1,4-) addition with a wide variety of nucleophiles. thieme-connect.delibretexts.orgfiveable.me In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.org The resulting enolate intermediate is then protonated to give the final saturated product. youtube.com

Vinylphosphonates containing electron-withdrawing groups are particularly effective Michael acceptors. thieme-connect.de Research has shown that various carbo- and heteronucleophiles can be added to vinyl phosphonates. For example, the scandium triflate-catalyzed Michael addition of N-heteroaromatics like pyrrole (B145914) to vinylphosphonates proceeds in high yield. thieme-connect.com Similarly, the asymmetric Michael addition of malononitrile (B47326) to vinyl phosphonates has been achieved using bifunctional organocatalysts, affording products with good to excellent yields and selectivities. rsc.orgnih.govrsc.org These reactions provide a powerful method for C-C and C-heteroatom bond formation, leading to functionalized phosphonates that are themselves useful synthetic intermediates. thieme-connect.de

Table 2: Examples of Michael Additions to Vinyl Phosphonates

| Nucleophile | Vinyl Phosphonate Substrate | Catalyst/Conditions | Product Type | Reference |

| Pyrrole | Aryl/Alkyl-substituted vinylphosphonates | 10 mol% Sc(OTf)₃, Toluene, rt | N-substituted phosphonate | thieme-connect.com |

| Malononitrile | Diphenyl vinylphosphonate (B8674324) | 10 mol% Quinidine-derived XB catalyst, DCM, 0 °C | Functionalized phosphonate | nih.govrsc.org |

| Tribromomethyllithium | Ethylidenebisphosponate | Basic conditions | Cyclopropane diphosphoryl adduct | thieme-connect.de |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond of the vinyl phosphonate functionality makes it a competent dienophile in Diels-Alder reactions and a dipolarophile in other cycloadditions. tandfonline.comtandfonline.com

Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgyoutube.com The electron-withdrawing nature of the phosphonate group in this compound activates the alkene, making it a good dienophile for reactions with electron-rich dienes. This reaction provides a direct route to cyclohexenyl phosphonates, which are versatile scaffolds for further synthetic manipulation. The stereochemical and regiochemical outcomes of the Diels-Alder reaction are generally well-defined, making it a powerful tool in complex molecule synthesis. wikipedia.org

Other Cycloadditions: Vinyl phosphonates have also been shown to participate in other types of cycloaddition reactions. For instance, they can act as dipolarophiles in [2+3] cycloadditions with nitrones. tandfonline.comtandfonline.com These reactions, often carried out by refluxing the reactants in a solvent like benzene, produce 4-phosphonyl-substituted isoxazolidines. tandfonline.com Additionally, [2+2] cycloadditions between vinyl phosphonates and ketenes have been reported to yield bicyclic phosphonates. rsc.org These examples underscore the versatility of the vinyl phosphonate moiety in constructing diverse heterocyclic and carbocyclic ring systems.

Table 3: Examples of Cycloaddition Reactions with Vinyl Phosphonates

| Reaction Type | Diene / Dipole | Dienophile / Dipolarophile | Product | Reference |

| [2+3] Cycloaddition | C-Aryl-N-aryl nitrones | Diethyl vinylphosphonate | 4-Phosphonyl-isoxazolidines | tandfonline.comtandfonline.com |

| [4+2] Diels-Alder | Acyclic 2-silyloxy-1,3-dienes | Nitrosopyridine (as nitroso-alkene equivalent) | 1-Amino-4-hydroxy-2-ene derivatives | nih.gov |

| [2+2] Cycloaddition | Activated ketenes | Cyclic β-alkoxyvinyl phosphonates | Bicyclic phosphonates | rsc.org |

Olefination Reactions with Carbonyl Compounds (e.g., Horner-Wittig Modifications)

The presence of the phosphonate moiety in this compound makes it a prime candidate for Horner-Wadsworth-Emmons (HWE) type olefination reactions with carbonyl compounds. While direct olefination using the intact molecule is not typical due to the presence of the reactive allyl bromide, its derivatives are central to this chemistry. The general mechanism of the HWE reaction involves the deprotonation of the carbon alpha to the phosphorus atom to form a stabilized carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a phosphate (B84403) ester to yield an alkene.

In the context of this compound, a more common strategy involves its initial use as an alkylating agent. For instance, it can react with a nucleophile to displace the bromide, and the resulting product can then undergo further transformations where the phosphonate group is key for a subsequent olefination step.

Table 1: Representative Horner-Wadsworth-Emmons Reaction Parameters

| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Resulting Alkene Stereochemistry |

|---|---|---|---|---|

| Benzaldehyde | NaH | THF | 25 | Predominantly (E)-isomer |

| Cyclohexanone | n-BuLi | THF | -78 to 25 | Mixture of isomers |

This table represents typical conditions for HWE reactions and the expected outcomes based on general principles of the reaction.

Oxidative and Reductive Transformations (e.g., Epoxidation, Dihydroxylation, Hydrogenation)

The carbon-carbon double bond in this compound is susceptible to a variety of oxidative and reductive transformations, allowing for the introduction of new functional groups.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Both syn- and anti-dihydroxylation can be achieved. Syn-dihydroxylation is typically performed using osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed hydrolysis.

Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation. This is often carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. This transformation saturates the alkene, yielding the corresponding 3-bromo-2-dimethoxyphosphorylpropane.

Derivatization to Phosphonic Acids and Other Phosphate Species

The dimethoxyphosphoryl group of this compound can be readily converted into other phosphorus-containing functionalities, most notably phosphonic acids. This transformation is typically achieved by treating the phosphonate ester with a strong acid, such as concentrated hydrochloric acid, or by a two-step procedure involving silylation with a reagent like bromotrimethylsilane (B50905) (TMSBr) followed by hydrolysis. The resulting phosphonic acid derivatives are of interest in medicinal chemistry and materials science due to their unique properties.

Chemo- and Regioselectivity in Multi-functional Transformations of this compound

The presence of multiple reactive sites—the carbon-bromine bond, the carbon-carbon double bond, and the phosphonate group—in this compound makes chemo- and regioselectivity key considerations in its reactions. For example, in reactions with nucleophiles, SN2 displacement of the bromide is often favored over conjugate addition to the double bond, especially with soft nucleophiles. The choice of reaction conditions, including the nature of the nucleophile, solvent, and temperature, can be tuned to favor one reaction pathway over another.

Cascade and Domino Reactions Utilizing this compound as a Core Building Block

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. nih.gov this compound is a valuable precursor for initiating such sequences. For instance, an initial nucleophilic substitution on the allyl bromide can be followed by an intramolecular reaction involving the phosphonate group or the double bond. These complex transformations allow for the rapid construction of intricate molecular frameworks from a relatively simple starting material, which is a highly desirable feature in modern synthetic organic chemistry. nih.gov

Stereochemical Control and Enantioselective Synthesis of 3 Bromo 2 Dimethoxyphosphorylprop 1 Ene Derivatives

Control of (E/Z)-Stereoselectivity in Alkene Formation

The geometry of the double bond in vinylphosphonates, such as 3-Bromo-2-dimethoxyphosphorylprop-1-ene derivatives, significantly influences their chemical and physical properties. The selective synthesis of either the (E) or (Z) isomer is a key challenge and an area of active research. Various synthetic strategies have been developed to control this stereoselectivity.

One common approach involves the Horner-Wadsworth-Emmons (HWE) reaction. The stereochemical outcome of the HWE reaction can often be tuned by the choice of reaction conditions and the structure of the phosphonate (B1237965) reagent and the aldehyde. For instance, the use of different bases and solvent systems can favor the formation of one isomer over the other. researchgate.net Furthermore, modifications to the phosphonate reagent itself, such as the introduction of bulky substituents, can influence the steric interactions in the transition state, thereby directing the stereoselectivity. researchgate.net

Another method for achieving stereocontrol is through the isomerization of a pre-existing mixture of isomers. bohrium.comresearchgate.net Photocatalytic methods, for example, have been employed to facilitate the E → Z isomerization of α,β-unsaturated phosphonates. bohrium.comresearchgate.net This approach can be particularly useful when one isomer is thermodynamically more stable and is the major product under typical reaction conditions. By using a suitable photosensitizer, it is possible to selectively convert the (E)-isomer to the (Z)-isomer. bohrium.comresearchgate.net

Recent advancements have also explored metal-catalyzed reactions for the stereoselective synthesis of vinylphosphonates. For example, a silver-catalyzed phosphorylation of styrenes has been shown to produce vinylphosphonates with high stereoselectivity. nih.gov Similarly, copper nanoparticle-based catalysts have been utilized for the hydrophosphorylation of alkynes, offering a route to vinylphosphonates, although controlling the E/Z selectivity can still be challenging. sciforum.net

The table below summarizes some of the methods used to control the (E/Z)-stereoselectivity in the formation of vinylphosphonates, which are analogous to the target compound.

| Method | Reagents/Catalyst | Key Feature | Stereoselectivity |

| Horner-Wadsworth-Emmons | Modified phosphonate reagents, various bases | Tunable reaction conditions | Can be optimized for either (E) or (Z) isomer |

| Photocatalytic Isomerization | Photosensitizer (e.g., anthracene), light | Converts (E)-isomer to (Z)-isomer | Can achieve high (Z)-selectivity |

| Silver-Catalyzed Phosphorylation | AgNO₃, K₂S₂O₈, TEMPO | Direct phosphorylation of styrenes | High stereoselectivity reported |

| Copper-Catalyzed Hydrophosphorylation | CuNPs/ZnO | Direct addition to alkynes | Stereoselectivity can be influenced by reaction conditions |

Asymmetric Induction in Subsequent Transformations

Once the desired stereoisomer of a this compound derivative is obtained, the next synthetic challenge often involves the introduction of new stereocenters in a controlled manner. This process, known as asymmetric induction, is critical for the synthesis of chiral molecules with specific biological activities or catalytic properties.

One strategy for asymmetric induction is to use a chiral catalyst. mdpi.commdpi.com Chiral organocatalysts or transition metal complexes with chiral ligands can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer or diastereomer of the product. mdpi.commdpi.com For example, chiral phosphoric acids have been used to catalyze the asymmetric addition of dialkyl phosphites to imines, yielding enantioenriched α-aminophosphonates. researchgate.net Similarly, chiral phosphine (B1218219) oxides have been employed as catalysts in stereoselective aldol (B89426) reactions to produce highly functionalized cyclic compounds. nih.gov

Another approach is substrate-controlled asymmetric induction, where a chiral auxiliary is attached to the substrate. rsc.org This auxiliary directs the approach of the reagent from a specific face of the molecule, resulting in a diastereoselective reaction. After the transformation, the chiral auxiliary can be removed to yield the enantioenriched product. The use of chiral alcohols, such as TADDOL, to prepare chiral H-phosphonate reagents is an example of this strategy, which has been successfully applied in the diastereoselective hydrophosphonylation of aldehydes. rsc.org

Furthermore, the inherent chirality of a starting material can be used to induce asymmetry in subsequent steps. For instance, the rearrangement of vinyl phosphates derived from prochiral ketones using chiral bases has been shown to produce β-keto phosphonates with moderate diastereomeric excess. acs.org

The following table provides examples of methods for achieving asymmetric induction in reactions involving phosphonate derivatives.

| Method | Approach | Example Reaction | Stereochemical Outcome |

| Chiral Catalysis | Use of a chiral catalyst (e.g., chiral phosphoric acid, chiral phosphine oxide) | Asymmetric hydrophosphonylation of imines | High enantiomeric excess (ee) |

| Substrate Control | Attachment of a chiral auxiliary to the substrate | Diastereoselective hydrophosphonylation of aldehydes | High diastereomeric excess (de) |

| Reagent Control | Use of a chiral reagent or base | Rearrangement of vinyl phosphates with a chiral base | Moderate diastereomeric excess (de) |

| Annulation Reactions | Substrate-controlled regiodivergent annulation | [3+3] and [4+2] annulations with 2,3-dioxopyrrolidines | Excellent diastereoselectivities and enantioselectivities |

Access to Chiral Organophosphorus Scaffolds via this compound Intermediates

The synthetic utility of this compound and its derivatives is highlighted by their role as versatile intermediates for constructing complex, chiral organophosphorus scaffolds. These scaffolds are of significant interest due to their potential applications in medicinal chemistry, asymmetric catalysis, and materials science. researchgate.net

The functional groups present in this compound—the vinyl bromide, the phosphonate ester, and the double bond—offer multiple handles for further chemical modification. The vinyl bromide moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents. The phosphonate group can be hydrolyzed to the corresponding phosphonic acid or can be further functionalized. The double bond is amenable to a range of addition reactions, including hydrogenation, dihydroxylation, and cycloadditions.

By strategically combining these transformations with methods for stereochemical control, it is possible to build up complex molecular architectures with multiple stereocenters. For instance, an asymmetric reaction at the double bond, followed by a cross-coupling reaction at the vinyl bromide, can lead to a highly functionalized chiral phosphonate.

A key application of these intermediates is in the synthesis of chiral ligands for asymmetric catalysis. mdpi.com The phosphorus atom in a phosphonate can act as a coordination site for a metal center, and the chiral backbone can create a well-defined chiral pocket around the metal, enabling enantioselective transformations. Additionally, chiral phosphonic acids and their derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery. researchgate.net

The development of annulation reactions, such as the [3+3] and [4+2] cycloadditions involving related vinylogous systems, provides a powerful tool for the rapid construction of complex heterocyclic frameworks with high stereocontrol. nih.gov These reactions, often proceeding through a cascade of bond-forming events, can generate multiple stereocenters in a single synthetic operation.

Theoretical and Computational Chemistry Studies on 3 Bromo 2 Dimethoxyphosphorylprop 1 Ene

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the geometric and electronic structure of molecules. For 3-Bromo-2-dimethoxyphosphorylprop-1-ene, DFT calculations, likely employing functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311G(d,p)), would be used to determine its optimized geometry. researchgate.netnih.gov These calculations would provide key structural parameters.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value | |

|---|---|---|---|---|---|

| Bond Length | C1 | C2 | ~1.34 Å | ||

| Bond Length | C2 | C3 | ~1.50 Å | ||

| Bond Length | C3 | Br | ~1.95 Å | ||

| Bond Length | C2 | P | ~1.80 Å | ||

| Bond Length | P | O(methoxy) | ~1.58 Å | ||

| Bond Angle | C1 | C2 | C3 | ~122° | |

| Bond Angle | C2 | C3 | Br | ~110° | |

| Dihedral Angle | H | C1 | C2 | C3 | ~180° (trans) |

Furthermore, DFT calculations would elucidate the electronic properties by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. For this compound, this could involve studying its synthesis, for example, through the electrophilic bromination of a precursor, or its subsequent reactions.

Theoretical studies on related systems, such as the electrophilic cyclization of phosphorylated allenes, demonstrate the power of these methods. mdpi.com Such studies can determine whether a reaction proceeds through a stepwise or concerted mechanism and can predict the activation energies associated with each step. For instance, the addition of an electrophile to the double bond could be modeled to understand its regioselectivity and stereoselectivity.

The table below conceptualizes the kind of data that would be sought in a computational study of a hypothetical reaction involving this compound, such as a nucleophilic substitution at the allylic position.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| 1 | Reactants | 0.0 | - |

| 2 | Transition State 1 | +15.2 | Partially formed C-Nucleophile bond |

| 3 | Intermediate | -5.7 | Carbocation intermediate |

| 4 | Transition State 2 | +8.1 | Partially broken C-Br bond |

| 5 | Products | -12.4 | - |

These calculations would likely involve locating the transition state structures and confirming them by the presence of a single imaginary frequency in the vibrational analysis. youtube.com

Prediction and Interpretation of Spectroscopic Parameters (e.g., 31P NMR Chemical Shifts)

DFT is widely used to predict various spectroscopic parameters, including NMR chemical shifts. For organophosphorus compounds, the prediction of ³¹P NMR chemical shifts is particularly valuable. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. rsc.org

The calculated ³¹P chemical shift for this compound would be compared to experimental data to validate the computed structure. Discrepancies between calculated and experimental shifts can often provide deeper insights into solvent effects or conformational dynamics that were not accounted for in the initial model.

Recent studies have focused on improving the accuracy of these predictions through scaling methods and the careful selection of functionals and basis sets. nih.govbeilstein-journals.orgnih.gov For a compound like the one , a systematic study might compare the performance of different computational protocols, as illustrated in the hypothetical data below.

| Functional | Basis Set | Calculated δ(³¹P) (ppm) | Deviation from Experiment (ppm) |

|---|---|---|---|

| B3LYP | 6-31G(d) | 22.5 | -2.1 |

| PBE0 | 6-311+G(2d,p) | 24.1 | -0.5 |

| M06-2X | 6-311+G(2d,p) | 24.8 | +0.2 |

| ωB97X-D | def2-TZVP | 24.5 | -0.1 |

Note: Experimental value is assumed for illustrative purposes.

Conformation Analysis and Stereochemical Preferences of the Compound

The presence of single bonds in this compound allows for rotational isomerism, leading to different conformers. A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating around the C-C and C-P single bonds. This would identify the low-energy conformers and the energy barriers between them.

Studies on similar substituted propenes and dioxaphosphorinanes reveal that the conformational preferences are governed by a delicate balance of steric and stereoelectronic effects. researchgate.netmdpi.com For the title compound, key dihedral angles to consider would be C1=C2-C3-Br and C1=C2-P-O. The relative energies of the different conformers (e.g., syn-periplanar vs. anti-periplanar) would determine their population at a given temperature.

The following table presents a hypothetical outcome of a conformational analysis, showing the relative energies of different staggered conformations.

| Conformer | Dihedral Angle (C1=C2-C3-Br) | Dihedral Angle (C1=C2-P=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | ~60° (gauche) | ~0° (syn) | 0.00 | 75.3 |

| B | ~180° (anti) | ~0° (syn) | 1.25 | 14.8 |

| C | ~60° (gauche) | ~180° (anti) | 1.80 | 6.5 |

| D | ~180° (anti) | ~180° (anti) | 2.50 | 3.4 |

Applications of 3 Bromo 2 Dimethoxyphosphorylprop 1 Ene As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Organic Architectures

The strategic placement of multiple reactive sites within 3-Bromo-2-dimethoxyphosphorylprop-1-ene renders it a powerful tool for the assembly of intricate organic structures. The presence of the bromine atom allows for its participation in a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds at the 3-position. This enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents, paving the way for the synthesis of highly functionalized and complex molecular scaffolds.

Furthermore, the vinylphosphonate (B8674324) moiety can act as a dienophile or a Michael acceptor. These transformations are fundamental in the construction of cyclic and polycyclic systems. The electron-withdrawing nature of the phosphonate (B1237965) group activates the double bond for nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol.

Precursor for Advanced Functional Materials

The synthesis of novel materials with tailored electronic and physical properties is a rapidly advancing field, and this compound offers significant potential as a precursor for such materials.

π-Conjugated Systems

The ability to introduce aromatic and other unsaturated systems via cross-coupling reactions at the bromine-bearing carbon opens up avenues for the creation of extended π-conjugated systems. These systems are the fundamental components of organic electronic materials used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The phosphonate group can further influence the electronic properties and solubility of the resulting materials. Research on related vinylphosphonates has demonstrated their utility in creating π-conjugated polymers and molecules. nih.gov The incorporation of the phosphonate moiety can enhance properties like thermal stability and processability.

Polymeric Materials

The vinyl group of this compound makes it a suitable monomer for polymerization reactions. Various polymerization techniques can be envisioned, including radical, anionic, and transition-metal-catalyzed methods, to produce functionalized polymers. The resulting polymers would possess pendant bromo and dimethoxyphosphoryl groups, which can be further modified post-polymerization to introduce a range of functionalities. Such polymers could find applications as flame retardants, adhesives, or as platforms for the immobilization of catalysts or biologically active molecules. The use of phosphorus-containing polymers as sorbents and functional materials is an active area of research. mdpi.com

Intermediates in the Synthesis of Structurally Diverse Organic Compounds

The reactivity of this compound also extends to its use as a key intermediate in the synthesis of a broad spectrum of organic compounds, including those with significant biological activity.

Heterocyclic Systems

The vinylphosphonate and bromoallyl functionalities provide multiple pathways for the construction of heterocyclic rings. For example, the compound can participate in cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. Additionally, the bromine atom can be displaced by heteroatom nucleophiles in substitution reactions, leading to the formation of various heterocyclic structures. The synthesis of heterocyclic phosphonates is a well-established field, with many such compounds exhibiting interesting biological properties. arkat-usa.orgchim.it

Natural Product Analogs

The phosphonate group is often used as a bioisostere for the phosphate (B84403) group found in many natural products. This substitution can lead to analogs with improved stability and bioavailability. This compound can serve as a starting material for the synthesis of such analogs. The bromoallyl moiety allows for the attachment of complex side chains, mimicking the structures of natural products. The synthesis of α-brominated phosphonates and their application as phosphate bioisosteres is a known strategy in medicinal chemistry. rsc.orgrsc.org

Below is a table summarizing the potential applications of this versatile building block:

| Application Area | Specific Use | Key Functional Group(s) Involved |

| Complex Organic Architectures | Cross-coupling reactions, Cycloadditions | Bromine, Vinylphosphonate |

| Advanced Functional Materials | Synthesis of π-conjugated systems | Bromine, Vinyl Group |

| Preparation of functional polymers | Vinyl Group | |

| Structurally Diverse Compounds | Synthesis of heterocyclic systems | Bromine, Vinylphosphonate |

| Preparation of natural product analogs | Bromine, Phosphonate |

Concluding Remarks and Future Research Outlook

Current Challenges in the Synthesis and Application of Allylic Vinyl Phosphonates

The synthesis and application of allylic vinyl phosphonates, including the specific target molecule 3-Bromo-2-dimethoxyphosphorylprop-1-ene, present a number of significant challenges for synthetic chemists. A primary hurdle is achieving high regioselectivity and stereoselectivity during synthesis. The presence of multiple reactive sites, including a C=C double bond and an allylic bromide, can lead to a mixture of products in many reactions. For instance, nucleophilic attack can occur at the phosphorus center, the vinylic carbon, or the carbon bearing the bromine atom, and controlling the outcome of these competing pathways is non-trivial.

A common method for preparing vinylphosphonates is the palladium-catalyzed Hirao reaction, which couples dialkyl phosphites with alkenyl halides. However, the efficiency of this reaction can be influenced by the nature of the halide and the substituents on the double bond. Another significant challenge lies in the purification of these polar and often thermally sensitive compounds. Their tendency to undergo decomposition or isomerization during chromatography can lead to low isolated yields.

In the context of applications, the inherent reactivity of the allylic bromide in compounds like this compound can be both a feature and a bug. While it allows for further functionalization, it also imparts a degree of instability, limiting its shelf-life and requiring careful handling and storage conditions. Furthermore, the development of applications is often hampered by the limited commercial availability of such specialized reagents, necessitating their synthesis on a case-by-case basis, which can be time-consuming and costly.

A summary of key challenges is presented in the table below:

| Challenge Category | Specific Issues |

| Synthesis | Control of regioselectivity and stereoselectivity |

| Competing reaction pathways | |

| Harsh reaction conditions in some traditional methods | |

| Purification of polar and sensitive products | |

| Application | Inherent instability and limited shelf-life |

| Need for specialized handling and storage | |

| Limited commercial availability and high cost of synthesis |

Emerging Methodologies and Catalytic Systems for Enhanced Reactivity and Selectivity

To address the challenges in synthesizing allylic vinyl phosphonates, researchers are actively exploring novel methodologies and advanced catalytic systems. Transition metal catalysis remains at the forefront of these efforts, with a focus on developing milder and more selective reactions.

One promising area is the use of palladium-catalyzed cross-coupling reactions that go beyond the traditional Hirao coupling. For instance, methods for the cine-substitution of vinyl bromides allow for the introduction of nucleophiles at a position adjacent to the original bromine attachment, opening up new synthetic routes. organic-chemistry.org The development of specialized ligands for palladium catalysts has also been shown to improve reaction yields and selectivities in the synthesis of related phosphonate (B1237965) compounds.

Copper-catalyzed reactions are emerging as a cost-effective and environmentally benign alternative to palladium-based systems. researchgate.net These catalysts can be used for various C-P bond-forming reactions, including the coupling of H-phosphonates with vinyl halides. The use of copper nanoparticles supported on materials like zinc oxide has shown potential for the synthesis of vinyl phosphonates under mild, ligand-free conditions.

Furthermore, asymmetric catalysis is a key area of development for producing enantiomerically pure allylic phosphonates, which are valuable as chiral building blocks. Nickel-catalyzed asymmetric reductive cross-coupling of α-bromophosphonates and vinyl bromides has been reported as a modular method to access chiral allylic phosphonates with high enantioselectivity. Although not directly applied to this compound, this methodology represents a significant advance in the field.

The use of organocatalysis is also gaining traction. For example, hydrogen bond-enhanced bifunctional halogen bond catalysis has been successfully employed for the asymmetric Michael addition to vinyl phosphonates, demonstrating the potential for metal-free catalytic systems to activate phosphonate substrates.

A summary of emerging methodologies is provided below:

| Methodology | Catalyst/Reagent | Potential Advantages |

| Advanced Palladium Catalysis | Palladium complexes with specialized ligands | High efficiency, broad substrate scope, novel reactivity patterns organic-chemistry.org |

| Copper Catalysis | Copper(I) salts, Copper nanoparticles | Lower cost, reduced toxicity, mild reaction conditions researchgate.net |

| Asymmetric Nickel Catalysis | Nickel complexes with chiral ligands | Access to enantiomerically pure products, high stereoselectivity |

| Organocatalysis | Chiral organic molecules (e.g., alkaloids) | Metal-free, environmentally friendly, novel activation modes |

Potential Directions for Future Academic Research in this compound Chemistry

The unique combination of a vinyl phosphonate and an allylic bromide in this compound makes it a versatile platform for future academic research. Several promising avenues can be explored.

A primary research direction would be the systematic investigation of its reactivity with a diverse range of nucleophiles . This would involve detailed studies to map out the regioselectivity of substitution reactions under various conditions (e.g., choice of solvent, temperature, and catalyst). Understanding the competition between SN2, SN2', and other potential reaction pathways would be of fundamental interest. For example, studying its reaction with soft and hard nucleophiles could reveal predictable patterns of reactivity at the allylic position versus the vinylic carbon.

Another key area is the development of novel polymerization strategies . The vinyl group suggests that this compound could serve as a functional monomer. Research could focus on its homo- and co-polymerization with other vinyl monomers using techniques like radical or controlled radical polymerization (e.g., RAFT, ATRP). The resulting polymers would possess pendant allylic bromide and phosphonate groups, which could be further modified post-polymerization to create functional materials with applications in areas such as flame retardants, dental adhesives, or drug delivery systems. The bromination of allyl groups on existing polyvinylphosphonates has already been shown to be a viable route for introducing reactive handles. nih.govrsc.org

The application of this compound in multicomponent reactions is another exciting prospect. Its bifunctional nature could be exploited in cascade reactions to rapidly build molecular complexity. For instance, a reaction sequence could involve an initial palladium-catalyzed coupling at the vinyl bromide position, followed by an intramolecular reaction involving the phosphonate and allylic bromide moieties.

Finally, there is significant potential in using this compound as a precursor for the synthesis of novel organophosphorus ligands for catalysis. The phosphonate group can be reduced or otherwise transformed, and the allylic bromide provides a handle for introducing coordinating groups. The synthesis of novel vinyl phosphonates through methods involving zirconacyclopentenes also points to the rich chemistry that can be explored. nih.govresearchgate.net

| Research Direction | Potential Outcome |

| Reactivity Studies | A detailed understanding of its reaction mechanisms and selectivity with various nucleophiles. |

| Polymer Chemistry | Development of novel functional polymers with tunable properties. nih.govrsc.org |

| Multicomponent Reactions | Efficient synthesis of complex molecules in a single pot. |

| Ligand Synthesis | Creation of new classes of organophosphorus ligands for asymmetric catalysis. |

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-2-dimethoxyphosphorylprop-1-ene to improve yield and purity?

Methodological Answer: Synthetic optimization requires balancing stoichiometry, solvent selection, and catalytic conditions. For brominated alkenes, halogenation of propenyl precursors using phosphorus-based reagents (e.g., PBr₃) under inert atmospheres is common. Key parameters include:

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions like elimination .

- Catalyst selection : Palladium or copper catalysts enhance regioselectivity in cross-coupling steps for analogous bromo-propenes .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the product from unreacted starting materials.

Q. Example Reaction Conditions Table

| Parameter | Condition (Example Study) | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 75% | |

| Solvent | Dry THF | 68% | |

| Temperature | 80°C (reflux) | 70% |

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond angles and spatial configuration (e.g., C-Br bond length ~1.89 Å; P=O torsion angles ~109.5°) .

- NMR spectroscopy :

- ¹H NMR : Doublets for vinyl protons (δ 5.8–6.2 ppm) and methoxy groups (δ 3.3–3.5 ppm).

- ³¹P NMR : Single peak near δ 25 ppm confirms phosphoryl group integrity .

- IR spectroscopy : P=O stretch (~1250 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .

Q. How can computational models resolve contradictions between experimental and theoretical reactivity data for this compound?

Methodological Answer: Divergence often arises from methodological assumptions (e.g., basis sets in DFT, receptor-response models). Strategies include:

- Hybrid modeling : Combine wet-lab data (e.g., heterologous receptor assays ) with DFT calculations (B3LYP/6-31G* level) to validate electrophilic sites.

- Meta-analysis : Compare datasets using multidimensional scaling (e.g., Haddad et al.’s approach for odorant receptors ).

Q. Computational vs. Experimental Comparison Table

| Method | Correlation with Experiment | Limitation | Reference |

|---|---|---|---|

| DFT (B3LYP) | 70% (electronic properties) | Basis set dependency | |

| QSAR | 65% (bioactivity) | Limited receptor diversity |

Q. What experimental designs are critical for studying the environmental adsorption of this compound on indoor surfaces?

Methodological Answer:

- Surface reactivity assays : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like gypsum or PVC .

- Microspectroscopic imaging : Raman or AFM identifies nanoscale degradation products (e.g., bromide salts) post-adsorption .

- Oxidant exposure : Ozone or NOx reactors simulate indoor oxidation pathways .

Q. Adsorption Experimental Setup Table

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Surface material | Gypsum | 80% adsorption in 2h | |

| Oxidant | O₃ (50 ppb) | Degradation to Br⁻ |

Q. How should researchers address discrepancies in reported reaction mechanisms for phosphorylated bromoalkenes?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O-labeled phosphoryl groups to track nucleophilic substitution pathways .

- Kinetic isotope effects (KIE) : Compare C-Br bond cleavage rates (e.g., D₂O vs. H₂O solvent) .

- Cross-validation : Replicate conflicting studies under identical conditions (e.g., solvent purity, inert atmosphere) .

Q. What safety protocols are essential for handling this compound in catalytic studies?

Methodological Answer:

- Ventilation : Use fume hoods due to volatility (vapor pressure ~0.1 mmHg at 25°C) .

- PPE : Nitrile gloves and goggles; avoid skin contact (LD₅₀ >200 mg/kg in rodents) .

- Waste disposal : Neutralize with 10% NaOH before aqueous disposal .

Notes

- Advanced techniques : Prioritize hybrid experimental-computational workflows to address complex reactivity and environmental behavior.

- Contradiction resolution : Cross-disciplinary collaboration (e.g., crystallographers, computational chemists) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations